molecular formula C19H17BrN2O3 B2672433 8-{[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]oxy}quinoline CAS No. 1903624-17-8

8-{[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]oxy}quinoline

Cat. No.: B2672433
CAS No.: 1903624-17-8
M. Wt: 401.26
InChI Key: SPRDSERDDUAQJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-{[1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]oxy}quinoline is a synthetic small molecule featuring a quinoline scaffold linked to a bromofuran-substituted piperidine, creating a multifunctional hybrid structure. This compound is supplied for research purposes and is strictly designated For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. The design of this molecule leverages the established biological significance of its core components. The quinoline moiety is a privileged structure in medicinal chemistry, extensively documented for its diverse pharmacological activities. Quinoline derivatives are frequently investigated as potential anticancer agents, with mechanisms of action that can include enzyme inhibition, such as targeting epidermal growth factor receptor (EGFR) tyrosine kinase or topoisomerases, which are critical for DNA replication and cell proliferation . Furthermore, the bromofuran and piperidine elements are common in drug discovery for their ability to contribute to a molecule's binding affinity and metabolic stability. This specific structural framework suggests potential utility in exploratory research for developing novel anti-proliferative or antimicrobial agents, given that similar quinoline hybrids have demonstrated promising activity in these areas . Researchers may find this compound valuable for screening in cell-based assays to evaluate cytotoxic effects or in enzymatic studies to identify novel inhibitors. As with any research chemical, appropriate handling procedures must be followed. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

(5-bromofuran-2-yl)-(4-quinolin-8-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O3/c20-17-7-6-16(25-17)19(23)22-11-8-14(9-12-22)24-15-5-1-3-13-4-2-10-21-18(13)15/h1-7,10,14H,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPRDSERDDUAQJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]oxy}quinoline typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of the piperidine ring and the bromofuran moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize waste. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in quality.

Chemical Reactions Analysis

Types of Reactions

8-{[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]oxy}quinoline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions may introduce various functional groups onto the quinoline core.

Scientific Research Applications

Antitumor Potential
Recent studies indicate that compounds similar to 8-{[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]oxy}quinoline exhibit significant antitumor activity. For instance, molecular docking studies have shown that related furan carboxamides can effectively bind to cyclooxygenase-2 (COX-2), an enzyme implicated in tumor growth and inflammation. The binding affinity observed for these compounds is around 7.89 kcal mol-7.89\text{ kcal mol}, suggesting their potential as COX-2 inhibitors, which could be further developed for cancer therapeutics .

Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent. The structural components allow it to interact with various cellular pathways involved in inflammation. In vitro studies have indicated that similar derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation markers in cell cultures .

Case Study 1: Molecular Docking Studies

A study conducted on N′-(5-bromofuran-2-carbonyl)isonicotinohydrazide, a derivative of the compound , utilized molecular docking to assess its interaction with COX-2 protein. The results indicated favorable binding interactions, including hydrogen bonding and hydrophobic interactions, which are critical for the design of effective COX-2 inhibitors .

Case Study 2: Antitumor Activity

In another research effort, compounds structurally related to this compound were tested against various cancer cell lines. The findings revealed that these compounds exhibited dose-dependent cytotoxicity against tumor cells, highlighting their potential as chemotherapeutic agents .

Mechanism of Action

The mechanism of action of 8-{[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]oxy}quinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to specific biological effects.

Comparison with Similar Compounds

Structural Analogues with Piperidine/Piperazine Substituents

8-(2-(Piperidin-4-yl)ethoxy)quinoline Hydrochloride

This compound shares the quinoline core and a piperidine-ethoxy linkage but lacks the 5-bromofuran-2-carbonyl group. Additionally, the ethoxy spacer may influence solubility and membrane permeability differently compared to the direct oxy linkage in the target compound .

2-(4-Methoxyphenyl)-4-(4-methylpiperidinyl)quinoline Hydrobromide

Here, the quinoline is substituted with a 4-methoxyphenyl group and a 4-methylpiperidine. The methoxy group may enhance solubility but reduce electrophilic reactivity .

8-{4-[3-(Cyclopent-1-en-1-yl)benzyl]piperazin-1-yl}-2-methoxyquinoline

Replacing piperidine with piperazine increases polarity due to the additional nitrogen atom. Piperazine derivatives often exhibit improved solubility but may compromise blood-brain barrier penetration. The cyclopentenylbenzyl group introduces aromaticity and rigidity, contrasting with the bromofuran’s electron-withdrawing effects .

Functional Group Variations

3-(Arylsulfonyl)-8-(piperidin-4-yl amino)quinolines

These derivatives feature a sulfonyl group on the quinoline and an amino-piperidine substituent. The sulfonyl group enhances hydrogen-bonding capacity, while the amino group increases basicity.

6-Chloro-4-(piperidin-1-yl)-2-(pyrrolidin-1-yl)quinoline

Chlorine and pyrrolidine substituents alter electronic properties and steric bulk. Chlorine’s electronegativity may enhance metabolic stability, whereas the pyrrolidine’s smaller ring size could increase conformational flexibility compared to the target compound’s piperidine .

Physicochemical Properties

Compound Molecular Weight Key Substituents Solubility (Predicted) Melting Point (°C)
Target Compound ~438.3 5-Bromofuran-2-carbonyl, piperidine Low (lipophilic) Not reported
8-(2-Piperidin-4-ylethoxy)quinoline ~320.8 Ethoxy-piperidine Moderate 104–243
Compound 18 ~488.9 Benzylpiperidine, dimethoxy Low Not reported

The bromofuran group in the target compound likely increases molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.

Biological Activity

The compound 8-{[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]oxy}quinoline is a novel derivative of quinoline, a class of compounds known for their diverse biological activities. This particular compound integrates several pharmacophores, which may contribute to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure

The compound's structure includes:

  • A quinoline backbone, which is a bicyclic aromatic compound.
  • A piperidine ring attached to a bromofuran moiety, which enhances its reactivity and biological potential.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the piperidine derivative through standard amination reactions.
  • Bromination of furan , followed by acylation to introduce the carbonyl group.
  • Coupling with quinoline , often facilitated by coupling agents under controlled conditions to ensure high yield and purity.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Quinoline derivatives have been shown to exhibit significant antibacterial and antifungal properties by disrupting microbial cell wall synthesis or function.
  • Antiviral Properties : Some studies indicate that quinoline derivatives can inhibit viral replication, particularly against influenza viruses, suggesting a potential role in antiviral therapy .
  • Anticancer Effects : The compound may induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways related to cell survival and proliferation.

Case Studies

  • Antiviral Activity Against Influenza A Virus (IAV) :
    • In vitro studies demonstrated that certain quinoline derivatives exhibited IC50 values ranging from 0.88 to 4.92 μM against IAV, outperforming traditional antiviral drugs like Ribavirin .
  • Antimicrobial Screening :
    • A series of quinoline derivatives were tested for antibacterial activity against various strains of bacteria. Results indicated that compounds with similar structures showed significant inhibition zones in disk diffusion assays .
  • Cytotoxicity Assessments :
    • Cytotoxicity studies revealed that while some derivatives displayed potent biological activity, they also exhibited acceptable levels of cytotoxicity, indicating a balance between efficacy and safety .

Table 1: Biological Activities of Quinoline Derivatives

Activity TypeObserved EffectsReference
AntibacterialSignificant inhibition of growth
AntiviralIC50 values: 0.88 - 4.92 μM
AnticancerInduction of apoptosis

Table 2: Synthesis Overview

StepDescription
BrominationIntroduction of bromine into furan
AcylationFormation of carbonyl group
CouplingAttachment to quinoline

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 8-{[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]oxy}quinoline, and what reaction conditions are critical for achieving high purity?

  • Methodological Answer : The synthesis typically involves a multi-step protocol:

Piperidine Intermediate Preparation : React 5-bromofuran-2-carboxylic acid with piperidin-4-ol under coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous DMF at 0–5°C for 12 hours .

Quinoline Coupling : Introduce the piperidine intermediate to 8-hydroxyquinoline via nucleophilic aromatic substitution. Use a polar aprotic solvent (e.g., DMSO) with K₂CO₃ as a base at 80–90°C for 24 hours .

  • Critical Conditions : Strict moisture control, inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) are essential for high purity.

Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers look for?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm the presence of the quinoline aromatic protons (δ 7.5–9.0 ppm) and piperidine methylene groups (δ 1.5–3.0 ppm). The furan carbonyl carbon appears at ~160 ppm in ¹³C NMR .
  • HRMS (High-Resolution Mass Spectrometry) : Verify the molecular ion peak ([M+H]⁺) with an exact mass matching the calculated value (e.g., C₁₉H₁₈BrN₂O₃: ~427.04 g/mol) .
  • FT-IR : Look for stretches corresponding to the carbonyl (C=O, ~1680 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) groups .

Intermediate Research Questions

Q. How can researchers optimize the yield of this compound during the acylation of the piperidine intermediate?

  • Methodological Answer :

  • Catalyst Screening : Test coupling agents like HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) or PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) for improved efficiency .
  • Stoichiometry : Use a 1.2:1 molar ratio of 5-bromofuran-2-carboxylic acid to piperidin-4-ol to drive the reaction to completion.
  • Temperature Control : Maintain temperatures below 10°C during coupling to minimize side reactions like furan ring decomposition .

Q. How should researchers address solubility challenges when working with this compound in biological assays?

  • Methodological Answer :

  • Salt Formation : Convert the free base to a hydrochloride or phosphate salt using HCl or H₃PO₄ in ethanol/water mixtures. This enhances aqueous solubility while retaining bioactivity .
  • Co-Solvents : Use DMSO (≤5% v/v) or cyclodextrin-based solutions to maintain compound stability in cell culture media .

Advanced Research Questions

Q. What methodologies are recommended for analyzing the crystal structure and intermolecular interactions of this compound derivatives?

  • Methodological Answer :

  • Single-Crystal X-Ray Diffraction (SCXRD) : Grow crystals via slow evaporation in a 1:1 dichloromethane/methanol mixture. Analyze π-π stacking between quinoline rings and hydrogen bonding involving the furan carbonyl group .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., Br···H contacts from the bromofuran moiety) using software like CrystalExplorer .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with halogen (Cl, F) or methoxy groups at the quinoline 4- or 6-positions. Compare bioactivity in assays targeting inflammation (COX-2 inhibition) or microbial growth .
  • Computational Docking : Use AutoDock Vina to model interactions with targets like 5-HT₁A receptors. Focus on the piperidine-furan moiety’s role in binding pocket penetration .

Q. How can researchers reconcile contradictory biological activity data reported for quinoline derivatives similar to this compound?

  • Methodological Answer :

  • Assay Standardization : Control variables like cell line passage number, serum concentration, and incubation time. For example, antimicrobial activity discrepancies may arise from variations in bacterial strain susceptibility .
  • Purity Verification : Reanalyze conflicting batches via HPLC-UV (≥95% purity threshold) to rule out impurity-driven artifacts .

Methodological Best Practices

Q. What computational approaches are suitable for predicting the binding affinity of this compound with target proteins?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the ligand-protein complex. Analyze root-mean-square deviation (RMSD) to identify stable binding poses .
  • Free Energy Perturbation (FEP) : Calculate relative binding free energies for analogs to prioritize synthetic targets .

Q. What are the best practices for ensuring the stability of this compound during long-term storage?

  • Methodological Answer :

  • Storage Conditions : Keep as a lyophilized solid under argon at –20°C. For solutions, use amber vials with desiccants to prevent photodegradation and hydrolysis .
  • Stability Monitoring : Perform periodic LC-MS checks to detect decomposition products (e.g., free quinoline or bromofuran fragments) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.